Cas no 382149-58-8 (Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate)

382149-58-8 structure
Nombre del producto:Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate
Número CAS:382149-58-8
MF:C27H44FO4P
Megavatios:482.608033180237
MDL:MFCD01409319
CID:3109669
PubChem ID:2770171
Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate Propiedades químicas y físicas
Nombre e identificación
-
- <br>bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosph onate
- bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate
- STK836336
- 382149-58-8
- EN300-236079
- bis(2-isopropyl-5-methylcyclohexyl) ((2-fluorophenyl)(hydroxy)methyl)phosphonate
- Z56772793
- AKOS002528610
- bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-fluorophenyl)methanol
- CS-0273903
- bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate
- F0794-0013
- Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate
-
- MDL: MFCD01409319
- Renchi: InChI=1S/C27H44FO4P/c1-17(2)21-13-11-19(5)15-25(21)31-33(30,27(29)23-9-7-8-10-24(23)28)32-26-16-20(6)12-14-22(26)18(3)4/h7-10,17-22,25-27,29H,11-16H2,1-6H3
- Clave inchi: BTMZUQIPLOYBMO-UHFFFAOYSA-N
Atributos calculados
- Calidad precisa: 482.29612504Da
- Masa isotópica única: 482.29612504Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 8
- Complejidad: 618
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 7
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55.8Ų
- Xlogp3: 7.5
Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236079-10.0g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 10.0g |
$2146.0 | 2024-06-19 | |
Enamine | EN300-236079-2.5g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 2.5g |
$978.0 | 2024-06-19 | |
1PlusChem | 1P01AQIU-1g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 90% | 1g |
$679.00 | 2023-12-17 | |
1PlusChem | 1P01AQIU-2.5g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 90% | 2.5g |
$1271.00 | 2023-12-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344573-5g |
Bis(2-isopropyl-5-methylcyclohexyl) ((2-fluorophenyl)(hydroxy)methyl)phosphonate |
382149-58-8 | 98% | 5g |
¥10413.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344573-2.5g |
Bis(2-isopropyl-5-methylcyclohexyl) ((2-fluorophenyl)(hydroxy)methyl)phosphonate |
382149-58-8 | 98% | 2.5g |
¥7038.00 | 2024-05-16 | |
Enamine | EN300-236079-0.05g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 0.05g |
$419.0 | 2024-06-19 | |
Enamine | EN300-236079-0.5g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 0.5g |
$479.0 | 2024-06-19 | |
Enamine | EN300-236079-1.0g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 95% | 1.0g |
$499.0 | 2024-06-19 | |
1PlusChem | 1P01AQIU-10g |
bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(2-fluorophenyl)(hydroxy)methyl]phosphonate |
382149-58-8 | 90% | 10g |
$2715.00 | 2023-12-17 |
Bis(2-isopropyl-5-methylcyclohexyl) (2-fluorophenyl)(hydroxy)methylphosphonate Literatura relevante
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Monoterpenoides aromáticos
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos monoterpenoides Monoterpenoides aromáticos
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